

Validating the Structure of Sodium Hydrogen Cyanamide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Sodium hydrogen cyanamide*

Cat. No.: B8761057

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural validation of **sodium hydrogen cyanamide** and its derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in understanding the logical relationships between different analytical approaches.

Data Presentation

The structural elucidation of **sodium hydrogen cyanamide** and its derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique insights into the molecular architecture. The following tables summarize key quantitative data obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for representative cyanamide compounds.

X-ray Crystallography Data

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths and angles.

Compound	C-N Bond Length (Å)	N-C-N Angle (°)	Crystal System	Space Group	Reference
Cyanamide (H ₂ N CN)	1.15, 1.31	178.6	---	---	[1]
Silver(I) Cyanamide (Ag ₂ N CN)	1.194, 1.266	---	---	---	[1]
Mercury(II) Cyanamide (HgN CN)	1.228, 1.216	172.4	Orthorhombic	Pbca	[1]
N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide	1.323 (N-CN), 1.140 (C≡N)	176.5	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	[2]

NMR Spectroscopy Data

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. The chemical shifts are sensitive to the electronic structure around the nuclei.

¹H and ¹³C NMR Chemical Shifts for Cyanamide and Related Structures

Compound/Fragment	Solvent	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Reference
Cyanamide	D ₂ O	---	120.73	[3]
N-(4-methylbenzyl)-N-phenylcyanamide	CDCl ₃	---	---	[4]
N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide	---	---	---	[2]
Hydrogen Cyanide	neat	---	---	[5]
Sodium Cyanide	---	---	---	[6]

Note: Specific chemical shift values for many derivatives are highly dependent on the substituents and the solvent used.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Key Mass Spectral Fragments for Cyanamide Derivatives

Compound Type	Ionization Method	Key Fragments (m/z)	Fragmentation Pathway	Reference
N-alkyl-N-perfluoroacyl- α -amino acids	EI	$[\text{HC}\equiv\text{N-alkyl}]^+$	Formation of alkyl nitrilium cations	
N-monosubstituted cyanoacetamide s	EI	Varies with substituent	Fission of C-C bonds near carbonyl or nitrogen	[4]
Cyanamide	EI	42 (M^+), 41, 28, 14	Molecular ion and subsequent fragmentations	[7]
Aromatic Amines	EI	M-1, M-27 (loss of HCN)	Loss of a hydrogen atom, loss of hydrogen cyanide	[8]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination of crystalline compounds.[9][10][11]

Protocol for Small Molecule Single-Crystal X-ray Diffraction[12][13]

- Crystallization:
 - Dissolve the purified **sodium hydrogen cyanamide** derivative in a suitable solvent or a mixture of solvents.

- Slowly evaporate the solvent at a constant temperature to allow for the growth of single crystals. Techniques like vapor diffusion or slow cooling of a saturated solution can also be employed.
- Crystal Mounting:
 - Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm).
 - Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.
- Data Collection:
 - Mount the goniometer head on the X-ray diffractometer.
 - Center the crystal in the X-ray beam.
 - Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Data Processing and Structure Solution:
 - Integrate the diffraction spots to obtain their intensities.
 - Apply corrections for absorption and other experimental factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
- Structure Refinement:
 - Refine the atomic positions and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.
 - Locate and refine hydrogen atoms.
 - The final refined structure provides accurate bond lengths, bond angles, and torsion angles.

NMR Spectroscopy

NMR spectroscopy is essential for characterizing the structure of molecules in solution.

Protocol for ^1H and ^{13}C NMR Analysis[14][15][16][17][18]

- Sample Preparation:
 - Accurately weigh 5-20 mg of the **sodium hydrogen cyanamide** derivative for ^1H NMR (20-50 mg for ^{13}C NMR).
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in a clean vial.
 - Filter the solution through a pipette with a glass wool plug into a clean, dry NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Acquire the NMR spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using an internal standard (e.g., tetramethylsilane - TMS) or the residual solvent peak.
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of different protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For many cyanamide derivatives, derivatization may be necessary to increase volatility.

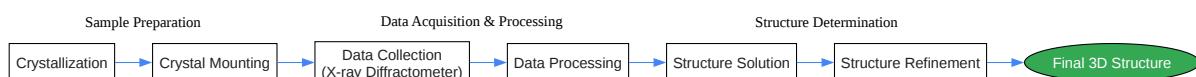
Protocol for GC-MS Analysis of Volatile Derivatives[\[1\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Sample Preparation and Derivatization (if necessary):
 - Dissolve a known amount of the sample in a suitable volatile solvent.
 - If the compound is not sufficiently volatile, perform a derivatization reaction to create a more volatile derivative.
 - Prepare a series of calibration standards of the derivatized analyte.
- GC-MS System Setup:
 - Install an appropriate capillary column in the gas chromatograph (e.g., a non-polar or medium-polarity column).
 - Set the oven temperature program, starting at a low temperature and ramping up to a higher temperature to ensure separation of the analytes.
 - Set the injector temperature and mode (e.g., splitless for trace analysis).
 - Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization - EI), mass range, and scan speed.

- Analysis:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample or calibration standard into the GC.
 - The sample is vaporized and carried by an inert gas through the column, where separation occurs based on boiling point and polarity.
 - The separated components elute from the column and enter the mass spectrometer.
- Data Analysis:
 - Identify the compounds by comparing their retention times and mass spectra to those of known standards or to spectral libraries (e.g., NIST).
 - Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards. A stable isotope dilution method can also be used for accurate quantification.[22][23]

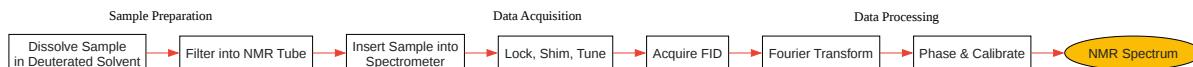
Mandatory Visualization

The following diagrams illustrate the workflows for the key analytical techniques described above.



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Workflow for Single-Crystal X-ray Crystallography.

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Workflow for NMR Spectroscopy.

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Workflow for GC-MS Analysis.

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